![molecular formula C22H15N3O4 B177872 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-58-5](/img/structure/B177872.png)
12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Vue d'ensemble
Description
GW296115X: est un composé indolocarbazole avec des groupes méthoxy aux positions 3 et 9 et un anneau pyrrolidine-2,5-dione fusionné supplémentaire . Il s'agit d'un dérivé de la staurosporine avec un profil de sélectivité des kinases amélioré . Ce composé est connu pour sa capacité à inhiber la kinase BRSK2, l'autophosphorylation du récepteur dépendant du facteur de croissance dérivé des plaquettes et la prolifération cellulaire .
Analyse Des Réactions Chimiques
GW296115X subit diverses réactions chimiques, notamment :
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, qui peuvent modifier ses groupes fonctionnels et sa structure globale.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes méthoxy ou d'autres sites réactifs de la molécule.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction spécifique effectuée.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
GW296115X a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
GW296115X exerce ses effets en activant la protéine kinase activée par l'AMP, ce qui améliore la dégradation bactérienne par l'autophagie . Il inhibe la kinase BRSK2 et l'autophosphorylation du récepteur dépendant du facteur de croissance dérivé des plaquettes, ce qui entraîne une réduction de la prolifération cellulaire . Le mécanisme d'action du composé implique l'induction du flux autophagique par l'activation de la protéine kinase activée par l'AMP, ce qui aide à la dégradation des bactéries intracellulaires .
Applications De Recherche Scientifique
GW296115X has several scientific research applications, including:
Mécanisme D'action
GW296115X exerts its effects by activating adenosine monophosphate-activated protein kinase, which enhances bacterial degradation via autophagy . It inhibits BRSK2 kinase and platelet-derived growth factor-dependent receptor autophosphorylation, leading to reduced cell proliferation . The compound’s mechanism of action involves the induction of autophagic flux through adenosine monophosphate-activated protein kinase activation, which helps in the degradation of intracellular bacteria .
Comparaison Avec Des Composés Similaires
GW296115X est unique en raison de son profil de sélectivité des kinases amélioré et de sa capacité à activer la protéine kinase activée par l'AMP . Des composés similaires comprennent :
Staurosporine: Le composé parent dont GW296115X est dérivé, connu pour son activité inhibitrice des kinases à large spectre.
Lapatinib: Un inhibiteur de kinase structurellement apparenté à GW633459A, utilisé en thérapie anticancéreuse.
GW296115X se distingue par son activation spécifique de la protéine kinase activée par l'AMP et son potentiel en tant que thérapie dirigée contre l'hôte contre les infections bactériennes intracellulaires .
Méthodes De Préparation
La synthèse de GW296115X implique la formation d'une structure centrale indolocarbazole avec des groupes méthoxy à des positions spécifiques et l'ajout d'un anneau pyrrolidine-2,5-dione fusionné . Les voies de synthèse exactes et les conditions de réaction ne sont pas facilement disponibles dans le domaine public.
Propriétés
IUPAC Name |
7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-28-9-3-5-13-11(7-9)15-17-18(22(27)25-21(17)26)16-12-8-10(29-2)4-6-14(12)24-20(16)19(15)23-13/h3-8,23-24H,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTURXDQKJRHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420508 | |
| Record name | 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-58-5 | |
| Record name | 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



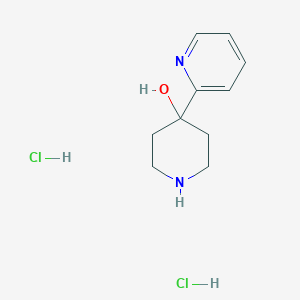

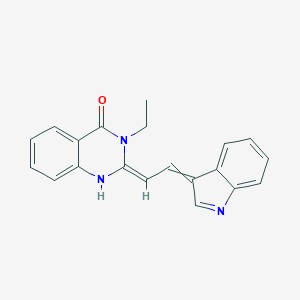
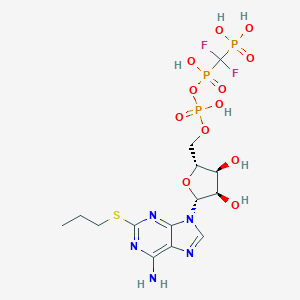
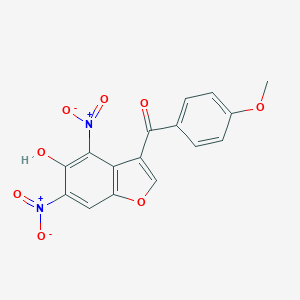
![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)

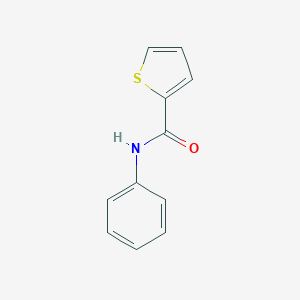
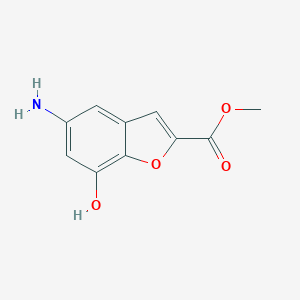

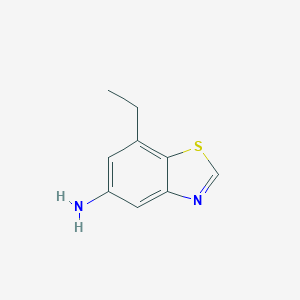
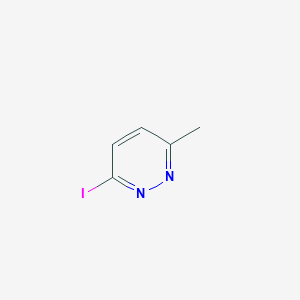
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)
